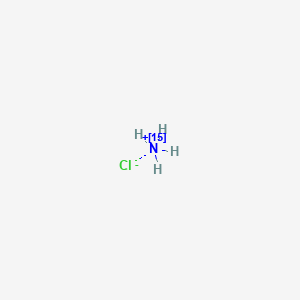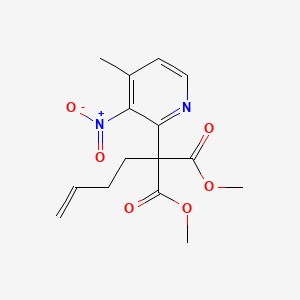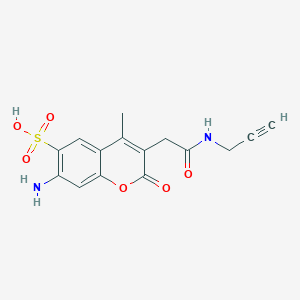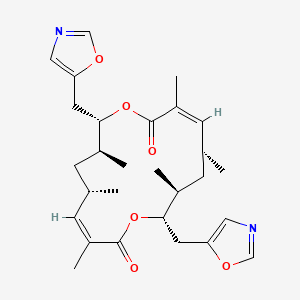
Ammonium-(15-N) chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azanium chloride, also known as ammonium chloride, is an inorganic compound with the formula NH₄Cl. It is a white crystalline salt that is highly soluble in water, forming a mildly acidic solution. Azanium chloride is commonly found in nature as the mineral sal ammoniac and has a variety of applications in different fields, including medicine, industry, and agriculture .
Métodos De Preparación
Azanium chloride can be synthesized through several methods:
Reaction of Ammonia and Hydrochloric Acid: This is the most common laboratory method, where ammonia gas reacts with hydrochloric acid to form azanium chloride. [ \text{NH}_3 + \text{HCl} \rightarrow \text{NH}_4\text{Cl} ]
Ammonia-Soda Process: In industrial settings, azanium chloride is often produced as a by-product of the Solvay process, which is used to manufacture sodium carbonate.
Reaction of Ammonium Sulfate and Sodium Chloride: Another industrial method involves the reaction of ammonium sulfate with sodium chloride in aqueous solution.
Análisis De Reacciones Químicas
Azanium chloride undergoes various chemical reactions, including:
Thermal Decomposition: When heated, azanium chloride decomposes into ammonia and hydrogen chloride gases. [ \text{NH}_4\text{Cl} \rightarrow \text{NH}_3 + \text{HCl} ]
Reaction with Bases: Azanium chloride reacts with strong bases like sodium hydroxide to produce ammonia gas. [ \text{NH}_4\text{Cl} + \text{NaOH} \rightarrow \text{NH}_3 + \text{NaCl} + \text{H}_2\text{O} ]
Oxidation and Reduction: Azanium chloride can participate in redox reactions, although it is more commonly involved in acid-base reactions
Aplicaciones Científicas De Investigación
Azanium chloride has numerous applications in scientific research:
Chemistry: It is used as a source of nitrogen in fertilizers and as an electrolyte in dry cells. It is also employed in the preparation of other ammonium compounds.
Biology: In biological research, azanium chloride is used to maintain the pH of solutions and as a nitrogen source in culture media.
Medicine: It is used as an expectorant in cough medicines and to treat metabolic alkalosis. It also has diuretic properties.
Industry: Azanium chloride is used in the textile and leather industries for dyeing, tanning, and printing.
Mecanismo De Acción
The mechanism of action of azanium chloride involves its dissociation into ammonium and chloride ions in aqueous solution. The ammonium ion (NH₄⁺) plays a crucial role in maintaining acid-base balance in the body. It is used by the kidneys to excrete excess acid, thereby helping to regulate the body’s pH levels. In the respiratory system, azanium chloride acts as an expectorant by irritating the bronchial mucosa, which leads to increased production of respiratory tract fluid and facilitates coughing .
Comparación Con Compuestos Similares
Azanium chloride can be compared with other ammonium salts, such as:
Ammonium Sulfate (NH₄)₂SO₄: Used primarily as a fertilizer and in the preparation of other ammonium compounds.
Ammonium Nitrate (NH₄NO₃): Widely used in fertilizers and explosives.
Ammonium Bicarbonate (NH₄HCO₃): Used in baking powders and as a leavening agent.
Azanium chloride is unique due to its extensive use in both industrial and medical applications, as well as its role in maintaining acid-base balance in biological systems .
Propiedades
Fórmula molecular |
ClH4N |
|---|---|
Peso molecular |
54.48 g/mol |
Nombre IUPAC |
azanium;chloride |
InChI |
InChI=1S/ClH.H3N/h1H;1H3/i;1+1 |
Clave InChI |
NLXLAEXVIDQMFP-IEOVAKBOSA-N |
SMILES isomérico |
[15NH4+].[Cl-] |
SMILES canónico |
[NH4+].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B13713913.png)

![N-butan-2-yl-7-morpholin-4-yl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-amine](/img/structure/B13713927.png)





![4'-Fluoro-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13713984.png)


